Fixed-Dose Dual Mechanism vs. Single-Agent Monotherapy
Spaslar contains two active pharmaceutical ingredients in a fixed ratio: diponium bromide (muscarinic antagonist antispasmodic) and metamizole magnesium (non-opioid analgesic with spasmolytic activity) [1]. This contrasts with single-agent comparators such as hyoscine butylbromide, mebeverine, drotaverine, or pinaverium bromide, which rely solely on one mechanism [2].
| Evidence Dimension | Number of active pharmaceutical ingredients and distinct mechanisms of action |
|---|---|
| Target Compound Data | 2 active ingredients (diponium bromide + metamizole magnesium); dual mechanism (muscarinic antagonism + analgesic/spasmolytic) |
| Comparator Or Baseline | Hyoscine butylbromide, mebeverine, drotaverine, pinaverium bromide: 1 active ingredient each; single mechanism |
| Quantified Difference | Spaslar provides 2 mechanisms vs. 1 mechanism in comparators |
| Conditions | Fixed-dose combination formulation; comparator data from class characteristics |
Why This Matters
For procurement, Spaslar offers an integrated dual-action product, eliminating the need for separate prescription and dosing of two individual drugs, which can improve patient adherence and reduce inventory complexity.
- [1] National Library of Medicine. MeSH Supplementary Concept Data: spaslar. Unique ID C010334. 2024. View Source
- [2] Shin SJ, Lee SH. Antispasmodic agents. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. View Source
